molecular formula C16H17BrN4O2 B4018951 4,4'-[(3-bromo-4-methylphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)

4,4'-[(3-bromo-4-methylphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)

Cat. No. B4018951
M. Wt: 377.24 g/mol
InChI Key: FDXUIAQCMZQLOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to "4,4'-[(3-bromo-4-methylphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)" typically involves the reaction of 3-methyl-1H-pyrazol-5(4H)-one with aryl aldehydes. Notable methods include the use of 12-tungstophosphoric acid (H3PW12O40) as a catalyst for a high-yielding one-pot reaction, offering advantages such as excellent yields, short reaction times, and mild conditions (Vafaee, Davoodnia, & Pordel, 2015). Other catalysts, such as Ce(SO4)2.4H2O and ZnO nanoparticles, have also been employed, highlighting the diversity in methodologies aimed at optimizing the reaction conditions for better efficiency and environmental friendliness (Mosaddegh, Islami, & Shojaie, 2017); (Vanukuri et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds similar to the one often involves detailed characterization using techniques such as X-ray diffraction, NMR (Nuclear Magnetic Resonance), and FT-IR (Fourier-Transform Infrared Spectroscopy). For instance, a study on a related molecule, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, utilized X-ray diffraction and spectroscopic methods to confirm its structure, demonstrating the importance of these techniques in understanding the molecular conformation and stability (Tamer et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of "4,4'-[(3-bromo-4-methylphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)" derivatives is significant in various applications, including their potential as intermediates in the synthesis of biologically active compounds. The tandem Knoevenagel-Michael reaction is a commonly employed strategy for synthesizing these derivatives, showcasing their ability to undergo reactions that lead to highly functionalized and potentially bioactive molecules (Elinson et al., 2008).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application and handling. While specific data on "4,4'-[(3-bromo-4-methylphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)" is not directly available, studies on similar compounds emphasize the importance of these properties in the design and development of new materials or pharmaceuticals (Gupta, Pal, & Mallik, 2014).

Chemical Properties Analysis

Understanding the chemical properties, including acidity/basicity, reactivity with other chemical entities, and the potential for forming derivatives, is essential for the practical application of these compounds. Research often focuses on optimizing the synthesis conditions to enhance the desired chemical properties for specific applications, such as catalysis, material science, or biological activity (Phatangare et al., 2012).

properties

IUPAC Name

4-[(3-bromo-4-methylphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O2/c1-7-4-5-10(6-11(7)17)14(12-8(2)18-20-15(12)22)13-9(3)19-21-16(13)23/h4-6,14H,1-3H3,(H2,18,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXUIAQCMZQLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-[(3-bromo-4-methylphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-[(3-bromo-4-methylphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
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4,4'-[(3-bromo-4-methylphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
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